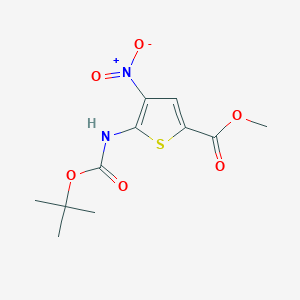

Methyl 5-(boc-amino)-4-nitrothiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 5-(boc-amino)-4-nitrothiophene-2-carboxylate” is a chemical compound that contains a Boc-protected amino group . The Boc (tert-butoxycarbonyl) group is a protective group used in organic synthesis, particularly in the synthesis of peptides . It is stable towards most nucleophiles and bases .

Synthesis Analysis

The synthesis of Boc-protected amines and amino acids, such as “Methyl 5-(boc-amino)-4-nitrothiophene-2-carboxylate”, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . Various catalysts have been used to facilitate the Boc-protection of amines .Molecular Structure Analysis

The Boc group in “Methyl 5-(boc-amino)-4-nitrothiophene-2-carboxylate” is stable towards most nucleophiles and bases . This stability allows for an orthogonal protection strategy using a base-labile protection group . The Boc group can be cleaved under anhydrous acidic conditions .Chemical Reactions Analysis

The Boc group in “Methyl 5-(boc-amino)-4-nitrothiophene-2-carboxylate” can be cleaved by mild acidolysis . This cleavage is facilitated due to mutual interaction between two protecting groups on the same nitrogen . The Boc group is also stable under conditions of catalytic hydrogenolysis or sodium in liquid ammonia .Physical And Chemical Properties Analysis

The Boc group in “Methyl 5-(boc-amino)-4-nitrothiophene-2-carboxylate” is stable towards most nucleophiles and bases . It is also stable under conditions of catalytic hydrogenolysis or sodium in liquid ammonia . More detailed physical and chemical properties specific to “Methyl 5-(boc-amino)-4-nitrothiophene-2-carboxylate” are not available in the retrieved sources.Scientific Research Applications

Synthesis and Bioactivity

Radiosensitizers and Cytotoxins : Methyl 5-(boc-amino)-4-nitrothiophene-2-carboxylate derivatives have been synthesized and evaluated for their potential as radiosensitizers and selective bioreductively activated cytotoxins. These compounds are particularly investigated for their ability to sensitize hypoxic mammalian cells to radiation, offering insights into cancer treatment strategies (Threadgill et al., 1991).

Molecular Electronics : Compounds containing nitroamine redox centers, analogous to Methyl 5-(boc-amino)-4-nitrothiophene-2-carboxylate, have been used in molecular electronic devices, showcasing negative differential resistance and high on-off peak-to-valley ratios. This highlights their potential in developing advanced electronic materials (Chen et al., 1999).

Triazole-based Scaffolds : The compound has been implicated in the synthesis of triazole-based scaffolds, demonstrating its utility in creating peptidomimetics and biologically active compounds. This involves ruthenium-catalyzed cycloaddition processes, underscoring the compound's versatility in medicinal chemistry (Ferrini et al., 2015).

Crystal Structure Analysis : Studies on related thiophene derivatives provide insights into the crystal structures and interaction energies, which are critical for understanding the chemical and physical properties of materials based on Methyl 5-(boc-amino)-4-nitrothiophene-2-carboxylate. Such analyses inform the design of pharmaceuticals and materials (Tao et al., 2020).

Peptide Coupling : Research into the coupling reactions of Boc-protected amino acid derivatives, akin to Methyl 5-(boc-amino)-4-nitrothiophene-2-carboxylate, has led to advancements in peptide synthesis. This work is foundational for the development of new drugs and biomolecules, highlighting the compound's role in synthetic organic chemistry (Spencer et al., 2009).

Mechanism of Action

Target of Action

It’s known that this compound is a tert-butoxycarbonyl (boc)-protected amino acid derivative . Boc-protected amino acids are commonly used in peptide synthesis, suggesting that this compound may interact with peptide or protein targets .

Mode of Action

Boc-protected amino acids, such as this compound, are typically used in peptide synthesis . The Boc group serves as a protective group for the amino group during peptide bond formation, preventing unwanted side reactions . Once the peptide synthesis is complete, the Boc group can be removed under acidic conditions .

Pharmacokinetics

The Boc group could potentially affect the compound’s solubility and stability, which in turn could impact its absorption and distribution .

Result of Action

As a boc-protected amino acid derivative, this compound likely plays a role in the synthesis of peptides or proteins . The synthesis of these peptides or proteins could have various downstream effects, depending on the specific peptide or protein being synthesized.

Action Environment

The action of Methyl 5-((tert-butoxycarbonyl)amino)-4-nitrothiophene-2-carboxylate can be influenced by various environmental factors. For instance, the pH of the environment can impact the stability of the Boc group and thus the overall stability of the compound . Additionally, the temperature and solvent used can also affect the compound’s stability and reactivity .

Safety and Hazards

While specific safety and hazard information for “Methyl 5-(boc-amino)-4-nitrothiophene-2-carboxylate” is not available in the retrieved sources, general precautions for handling Boc-protected amines include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Future Directions

The use of Boc-protected amines, such as “Methyl 5-(boc-amino)-4-nitrothiophene-2-carboxylate”, is prevalent in the field of peptide synthesis . Future research may focus on developing more efficient methods for the synthesis and deprotection of Boc-protected amines, as well as exploring their applications in the synthesis of complex organic molecules.

properties

IUPAC Name |

methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-nitrothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O6S/c1-11(2,3)19-10(15)12-8-6(13(16)17)5-7(20-8)9(14)18-4/h5H,1-4H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDDUVANGKSMLPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(S1)C(=O)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-((tert-butoxycarbonyl)amino)-4-nitrothiophene-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-2-methylphenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2918921.png)

![5-(isopropylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2918922.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B2918923.png)

![7-(4-(4-(tert-butyl)benzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2918924.png)

![N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2918934.png)

![[5-(Trifluoromethyl)-2-iodophenyl]acetic acid](/img/structure/B2918935.png)

![3-(6-fluoropyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]pyridine](/img/structure/B2918943.png)